molecular formula C13H22BClN2O3 B1387142 (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 957061-01-7

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No. B1387142
CAS RN: 957061-01-7
M. Wt: 300.59 g/mol
InChI Key: CXICYVWYLASJEJ-UHFFFAOYSA-N
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Description

“(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C13H22BClN2O3 . It has a molecular weight of 300.589 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively detailed in the search results. It has a molecular weight of 300.589 Da . Other properties such as density, boiling point, melting point, and flash point are not provided .

Scientific Research Applications

Sensing Applications

Boronic acids, including our compound of interest, are well-known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in sensing applications, which can be either homogeneous assays or heterogeneous detection. The compound can be used at the interface of the sensing material or within the bulk sample, making it a valuable tool for developing novel detection methodologies .

Biological Labelling

Due to the key interaction of boronic acids with diols, this compound can be employed in biological labelling. It can be used to label various biomolecules, providing a means to track and observe biological processes in real-time. This application is crucial for studies that require the monitoring of biological interactions at the molecular level .

Protein Manipulation and Modification

The compound’s boronic acid moiety allows it to form reversible covalent bonds with proteins, particularly those containing vicinal diols. This property is exploited in protein manipulation and modification, enabling researchers to alter protein structures and functions for experimental and therapeutic purposes .

Separation Technologies

In the field of separation technologies, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can be used to selectively bind and separate molecules, especially sugars and glycoproteins. This is due to its affinity for diols, which are abundant in these types of molecules .

Development of Therapeutics

Boronic acids are increasingly being recognized for their potential in the development of therapeutics. Their ability to interact with various biological molecules opens up possibilities for creating new drugs, particularly those targeting enzymatic pathways or metabolic processes .

Electrophoresis of Glycated Molecules

This compound can be utilized in the electrophoresis of glycated molecules. By binding to the diol groups present in glycated proteins, it can help in their separation and analysis, which is essential for understanding glycation-related diseases such as diabetes .

Building Materials for Analytical Methods

The compound’s structural properties make it suitable as a building material for microparticles used in analytical methods. These microparticles can be designed to have specific interactions with target molecules, enhancing the sensitivity and specificity of detection assays .

Polymers for Controlled Release of Insulin

Finally, the compound can be incorporated into polymers designed for the controlled release of insulin. This application is particularly promising for the management of diabetes, where precise and regulated delivery of insulin is crucial for maintaining blood glucose levels .

Mechanism of Action

Target of Action

The primary targets of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochlorideBoronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their activity .

Mode of Action

Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, particularly with enzymes that have a catalytic serine residue . This interaction can inhibit the enzyme’s activity, leading to downstream effects.

Biochemical Pathways

Boronic acids and their derivatives have been implicated in a variety of biochemical pathways due to their ability to interact with various biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochlorideIt’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their bioavailability could be influenced by their susceptibility to hydrolysis, particularly at physiological pH .

Result of Action

The inhibition of target enzymes by boronic acids and their derivatives can lead to a variety of cellular effects, depending on the specific roles of these enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability of boronic acids and their esters, as they are susceptible to hydrolysis, particularly at physiological pH . Therefore, the compound’s action and efficacy could be influenced by the pH of its environment.

properties

IUPAC Name

[3-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3.ClH/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(10-11)14(18)19;/h5-7,10,18-19H,3-4,8-9H2,1-2H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXICYVWYLASJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCN(CC)CC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657375
Record name (3-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

CAS RN

957061-01-7
Record name (3-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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